molecular formula C34H54N12O16S4 B13837645 S-Adenosyl L-Methionine

S-Adenosyl L-Methionine

Cat. No.: B13837645
M. Wt: 1015.1 g/mol
InChI Key: NWVICASORGOGDW-FFSFXTILSA-N
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Description

S-Adenosyl L-Methionine is a naturally occurring compound found in all living organisms. It is a sulfonium-containing primary metabolite that plays a crucial role in various biochemical processes, particularly in methyl group transfers, transsulfuration, and aminopropylation. It is synthesized from adenosine triphosphate and L-methionine by the enzyme methionine adenosyltransferase .

Preparation Methods

Synthetic Routes and Reaction Conditions: S-Adenosyl L-Methionine can be synthesized from L-methionine and adenosine triphosphate in a reaction catalyzed by methionine adenosyltransferase. This process involves the formation of an intermediate complex between methionine and adenosine triphosphate .

Industrial Production Methods: Industrial production of this compound is primarily achieved through microbial fermentation. Strains such as Pichia pastoris and Saccharomyces cerevisiae are commonly used. The production can be enhanced by genetic modifications, optimization of culture conditions, and bioprocess strategies .

Chemical Reactions Analysis

Types of Reactions: S-Adenosyl L-Methionine undergoes various types of reactions, including:

Common Reagents and Conditions: The reactions involving this compound typically require specific enzymes such as methyltransferases, which facilitate the transfer of methyl groups to substrates. Conditions often involve physiological pH and temperature .

Major Products: The major products formed from these reactions include methylated nucleic acids, proteins, lipids, and secondary metabolites .

Scientific Research Applications

S-Adenosyl L-Methionine has a wide range of applications in scientific research:

Mechanism of Action

S-Adenosyl L-Methionine exerts its effects by donating a one-carbon methyl group in a process called transmethylation. This process is crucial for cellular growth, repair, and maintaining the phospholipid layer in cell membranes. It also participates in the synthesis of glutathione, a powerful antioxidant, thereby reducing inflammation and protecting cells from damage .

Comparison with Similar Compounds

S-Adenosyl L-Methionine is unique due to its sulfonium ion, which provides a high group transfer potential. Similar compounds include:

This compound stands out due to its versatility in biological reactions and its extensive use in various fields of research and industry.

Properties

Molecular Formula

C34H54N12O16S4

Molecular Weight

1015.1 g/mol

IUPAC Name

[(3S)-3-amino-3-carboxypropyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;butane-1,4-disulfonate

InChI

InChI=1S/2C15H22N6O5S.C4H10O6S2/c2*1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21;5-11(6,7)3-1-2-4-12(8,9)10/h2*5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25);1-4H2,(H,5,6,7)(H,8,9,10)/t2*7-,8+,10+,11+,14+,27?;/m00./s1

InChI Key

NWVICASORGOGDW-FFSFXTILSA-N

Isomeric SMILES

C[S+](CC[C@@H](C(=O)O)N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O.C[S+](CC[C@@H](C(=O)O)N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O.C(CCS(=O)(=O)[O-])CS(=O)(=O)[O-]

Canonical SMILES

C[S+](CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.C[S+](CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.C(CCS(=O)(=O)[O-])CS(=O)(=O)[O-]

Origin of Product

United States

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